3beta,25-Epoxy-3-hydroxyurs-12-en-28-oic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursolic acid can be synthesized through various chemical routes. One common method involves the oxidation of oleanolic acid, another triterpenoid, using reagents such as chromium trioxide (CrO3) in acetic acid. The reaction typically requires controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of ursolic acid often involves extraction from natural sources. For example, apple peels, which are rich in ursolic acid, can be processed to isolate the compound. The extraction process may involve solvents like methanol or ethanol, followed by purification steps such as crystallization .
Chemical Reactions Analysis
Types of Reactions
Ursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 3-oxo-ursolic acid.
Reduction: Reduction reactions can convert ursolic acid to dihydro-ursolic acid.
Substitution: Substitution reactions can introduce different functional groups into the ursolic acid molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
Oxidation: 3-oxo-ursolic acid.
Reduction: Dihydro-ursolic acid.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ursolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other triterpenoids.
Industry: Used in the formulation of cosmetics and dietary supplements due to its antioxidant properties.
Mechanism of Action
Ursolic acid exerts its effects through various molecular targets and pathways. It inhibits the STAT3 activation pathway, which is involved in the proliferation of cancer cells . Additionally, it has been shown to inhibit JNK expression and IL-2 activation, leading to reduced T cell activation and proliferation . Ursolic acid also acts as a weak aromatase inhibitor, which can influence hormone-related pathways .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: Known for its anticancer and anti-inflammatory properties.
Asiatic Acid: Found in Centella asiatica, with wound healing and anti-inflammatory effects.
Uniqueness
Ursolic acid is unique due to its wide range of biological activities and its presence in commonly consumed fruits and herbs. Its ability to inhibit multiple pathways involved in cancer proliferation and inflammation makes it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
20-hydroxy-7,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-9-12-28(24(31)32)14-13-26(5)20(23(28)19(18)2)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h7,18-19,21-23,33H,8-17H2,1-6H3,(H,31,32) |
InChI Key |
WFSVWMKYCNCEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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